Skp2 inhibitor C1 (SKPin C1)
Description
Overview of SKPin C1 as a Molecular Agent
Skp2 inhibitor C1, commonly known as SKPin C1, is a small-molecule compound identified as a specific inhibitor of S-phase kinase-associated protein 2 (Skp2). frontiersin.orgtargetmol.com It was discovered through in-silico virtual ligand screening targeting the protein-protein interaction site between Skp2 and one of its key substrates, p27Kip1. frontiersin.orgtmc.edu SKPin C1 functions by specifically disrupting the binding of Skp2 to p27, thereby preventing the Skp2-mediated ubiquitination and subsequent degradation of p27. frontiersin.orgselleckchem.comnih.gov This action leads to the accumulation of the p27 protein, which in turn can influence cellular processes like cell cycle progression and apoptosis. nih.govmedchemexpress.com The compound's ability to modulate the levels of critical cell cycle regulators has made it a significant tool in academic research for studying the Skp2-p27 axis. researchgate.net
Significance of Skp2 in Cellular Processes and Disease Pathogenesis
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. frontiersin.orgnih.gov In this complex, Skp2 functions as a substrate recognition subunit, targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgimrpress.com This process is vital for numerous cellular functions, including cell cycle progression, signal transduction, and transcription. frontiersin.orgmdpi.com
A primary and well-studied role of Skp2 is the regulation of cell cycle inhibitors, such as p27Kip1 and p21Cip1. frontiersin.orgnih.gov By mediating their degradation, Skp2 facilitates the transition from the G1 to the S phase of the cell cycle, thus promoting cell proliferation. frontiersin.orgnih.gov The levels of Skp2 itself fluctuate throughout the cell cycle, peaking during the G1/S transition and S phase. frontiersin.org
Due to its role in promoting cell proliferation and its ability to target tumor suppressor proteins for degradation, Skp2 is widely regarded as a proto-oncogene. frontiersin.orgimrpress.comwikipedia.org Overexpression of Skp2 is frequently observed in a wide range of human cancers, including lymphomas, prostate cancer, melanoma, and breast carcinomas. imrpress.comwikipedia.org This elevated expression often correlates with increased degradation of p27, leading to uncontrolled cell growth and tumor progression. imrpress.com Furthermore, high Skp2 levels have been associated with poor prognosis and drug resistance in various cancer types. frontiersin.orgwikipedia.orgnih.gov Skp2 has also been implicated in other pathological conditions, such as psoriasis, by contributing to inflammation and the hyperproliferation of keratinocytes. tandfonline.com
Rationale for Skp2 Inhibition in Academic Research
The established role of Skp2 as an oncogene and its frequent dysregulation in human cancers provide a strong rationale for its inhibition as a research strategy. frontiersin.orgimrpress.com Targeting Skp2 offers a potential avenue to counteract the uncontrolled cell proliferation that characterizes cancer. By inhibiting Skp2, researchers aim to prevent the degradation of key tumor suppressor proteins like p27. nih.govresearchgate.net The resulting accumulation of p27 can lead to cell cycle arrest, primarily in the G1 phase, and can also induce apoptosis (programmed cell death) in cancer cells. frontiersin.orgmedchemexpress.com
The development of specific inhibitors like SKPin C1 allows for the precise investigation of the consequences of blocking the Skp2 pathway. researchgate.net These inhibitors serve as valuable chemical tools to probe the complex cellular functions of Skp2 and to validate it as a target in various disease models. tmc.edu Research using Skp2 inhibitors helps to elucidate the specific roles of the Skp2-p27 axis in different cancer types and to explore its potential in overcoming drug resistance. frontiersin.orgnih.gov For instance, studies have shown that inhibiting Skp2 can re-sensitize drug-resistant cancer cells to conventional therapies. frontiersin.orgnih.gov Therefore, the academic pursuit of Skp2 inhibition is driven by the fundamental need to understand and ultimately control the molecular mechanisms that drive cancer and other proliferative disorders.
Research Findings on SKPin C1
SKPin C1 has been the subject of numerous preclinical studies across various cell lines and in vivo models, demonstrating its effects on cell cycle, proliferation, and apoptosis.
| Cell Line/Model | Observed Effects of SKPin C1 | Research Focus |
| Metastatic Melanoma Cells | Inhibits cell proliferation, slows the cell cycle, and triggers apoptosis. medchemexpress.com | Cancer Therapy |
| Multiple Myeloma (U266, RPMI 8226) | Decreased cell viability and proliferation; induced apoptosis by increasing cleaved caspase-3 levels; increased p27 protein levels by inhibiting ubiquitination. frontiersin.orgnih.govnih.gov | Hematological Malignancies |
| Breast Cancer (MCF-7, T47D) | In T47D cells, induced G1 phase arrest. targetmol.com In MCF-7 cells, caused a reduction in G1 and an increase in G2/M phase. targetmol.comselleckchem.com | Cancer Cell Biology |
| Lung Cancer | Inhibited growth both in vitro and in vivo. frontiersin.org | Solid Tumors |
| Uveal Melanoma | Inhibited growth both in vitro and in vivo. frontiersin.org | Ocular Oncology |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Inhibited proliferation of murine primary T-ALL cells and several human T-ALL cell lines. frontiersin.org | Hematological Malignancies |
| Prostate Cancer (PC-3-TxR, DU145-TxR) | Treatment led to the accumulation of p27. medchemexpress.com In castration-resistant prostate cancer cells (C4-2), SKPin C1 was shown to be effective. nih.gov | Cancer Therapy, Drug Resistance |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-bromo-2-[[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJJVVXEHZJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Skpin C1
The inhibitory action of SKPin C1 is a result of its specific interaction with the Skp2 protein, a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex. This interaction disrupts the normal function of the complex, leading to significant downstream effects on cell cycle regulation.
Target Identification and Binding Specificity
The discovery of SKPin C1 was not a matter of chance, but rather a targeted effort employing sophisticated computational techniques.
SKPin C1 was identified through in silico virtual ligand screening, a computational method used to search large libraries of small molecules to find those that are likely to bind to a biological target. frontiersin.orgresearchgate.netnih.gov This structure-based approach targeted the binding pocket on the Skp2 protein that is crucial for its interaction with its substrate, p27. frontiersin.orgresearchgate.net By modeling the three-dimensional structure of this pocket, researchers were able to virtually screen numerous compounds to predict their binding affinity and specificity. nih.govplos.org This process significantly narrowed down the candidates for experimental validation, leading to the identification of SKPin C1 as a potent inhibitor. nih.gov
Specificity for Skp2-p27 Interaction Interface
Subsequent experimental studies have confirmed the predictions from the virtual screening. SKPin C1 specifically targets the interaction interface between Skp2 and the cyclin-dependent kinase inhibitor p27 (also known as KIP1). frontiersin.orgresearchgate.netnih.govresearchgate.net This targeted binding effectively blocks the association between Skp2 and p27. frontiersin.orgresearchgate.net The specificity of this interaction is crucial, as it prevents the Skp2-mediated degradation of p27, a key regulator of cell cycle progression. researchgate.netfocusbiomolecules.comselleckchem.comselleck.co.jp The accumulation of p27 due to this inhibition leads to cell cycle arrest, primarily at the G1 phase. frontiersin.orgresearchgate.net
Binding to Cdc Kinase Subunit 1 (Cks1) Interaction Interface on Skp2
Further investigation into the binding mechanism revealed that SKPin C1 interacts with Skp2 at the interface where it also binds to Cdc kinase subunit 1 (Cks1). bertin-bioreagent.comcaymanchem.com Cks1 acts as an essential cofactor for the recognition and ubiquitination of p27 by the SCF-Skp2 complex. mdpi.com By binding to this Cks1 interaction interface, SKPin C1 disrupts the proper assembly and function of the SCF-Skp2/Cks1 E3 ligase complex. bertin-bioreagent.comcaymanchem.com This interference is a key aspect of its inhibitory mechanism, as the interaction with Cks1 is critical for the efficient ubiquitination of p27. mdpi.com
Impact on Ubiquitin-Proteasome System Components
The binding of SKPin C1 to Skp2 has profound consequences for the ubiquitin-proteasome system, the cellular machinery responsible for protein degradation.
Inhibition of SCF-Skp2 E3 Ubiquitin Ligase Activity
The primary consequence of SKPin C1 binding is the inhibition of the E3 ubiquitin ligase activity of the SCF-Skp2 complex. caymanchem.com This complex is responsible for attaching ubiquitin chains to specific substrate proteins, marking them for degradation by the proteasome. By interfering with the interaction between Skp2 and its substrate p27, SKPin C1 effectively halts this process. caymanchem.comnih.gov This inhibition is specific to the SCF-Skp2 complex, highlighting the targeted nature of the inhibitor.
Modulation of Substrate Ubiquitination: Focus on p27 and p21
The inhibitory action of SKPin C1 leads to a significant reduction in the ubiquitination of key cell cycle regulators, most notably p27 and p21 (also known as CIP1/WAF1). researchgate.netnih.gov Both p27 and p21 are tumor suppressors that negatively regulate cyclin-dependent kinases (CDKs), thereby controlling cell cycle progression. nih.gov Under normal conditions, the SCF-Skp2 complex mediates the K48-linked ubiquitination of p27 and p21, leading to their degradation by the proteasome. nih.gov
SKPin C1 prevents this ubiquitination, causing an accumulation of p27 and p21 proteins within the cell. focusbiomolecules.commedchemexpress.com This increase in p27 and p21 levels has been observed in various cancer cell lines following treatment with SKPin C1. nih.govmedchemexpress.com The stabilization of these CDK inhibitors is a direct consequence of the targeted inhibition of the Skp2-p27 interaction, ultimately leading to cell cycle arrest. researchgate.net
| Finding | Method | Outcome | Reference |
| Identification of SKPin C1 | In Silico Virtual Ligand Screening | Identified as a potential inhibitor of the Skp2-p27 interaction. | frontiersin.orgresearchgate.netnih.gov |
| Binding Specificity | Experimental Assays | Confirmed specific binding to the Skp2-p27 and Skp2-Cks1 interaction interfaces. | frontiersin.orgresearchgate.netbertin-bioreagent.comcaymanchem.com |
| Effect on SCF-Skp2 Activity | In Vitro Ubiquitination Assays | Demonstrated inhibition of SCF-Skp2 E3 ubiquitin ligase activity. | caymanchem.comnih.gov |
| Impact on Substrate Ubiquitination | Western Blotting, Immunoprecipitation | Showed decreased ubiquitination and subsequent accumulation of p27 and p21. | researchgate.netfocusbiomolecules.comnih.govmedchemexpress.com |
Prevention of p27 Ubiquitination and Degradation
The primary mechanism by which Skp2 inhibitor C1 (SKPin C1) exerts its effects is through the direct inhibition of the S-phase kinase-associated protein 2 (Skp2). medchemexpress.comselleckchem.com Skp2 is the substrate-recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, known as SCF-Skp2. spandidos-publications.comresearchgate.net This complex targets several key cell cycle regulators for ubiquitination and subsequent degradation by the proteasome, with the cyclin-dependent kinase inhibitor p27 (also known as p27Kip1) being a primary substrate. spandidos-publications.comfrontiersin.org
SKPin C1 was identified as a small-molecule inhibitor that specifically targets the protein-protein interaction interface where p27 binds to Skp2. spandidos-publications.comfrontiersin.org By occupying this binding pocket, SKPin C1 physically obstructs the association between Skp2 and p27. frontiersin.orgresearchgate.net This interference is crucial because the binding is a prerequisite for the E3 ligase complex to tag p27 with ubiquitin molecules. Consequently, SKPin C1 selectively inhibits the Skp2-mediated ubiquitination of p27. selleckchem.comresearchgate.netnih.gov
Research across various cancer cell lines has consistently demonstrated this inhibitory effect. In multiple myeloma cell lines U266 and RPMI 8226, treatment with SKPin C1 led to a marked increase in p27 protein levels. nih.govnih.gov This was not due to an increase in p27 production, but rather a decrease in its degradation. nih.gov Immunoprecipitation assays confirmed that SKPin C1 treatment significantly reduced the amount of ubiquitin attached to the p27 protein in these cells. nih.govresearchgate.net This stabilization and accumulation of p27 is a direct outcome of preventing its ubiquitination. dovepress.com
Notably, the action of SKPin C1 is highly specific to the function of Skp2, as studies have shown that the inhibitor does not significantly alter the endogenous protein levels of Skp2 itself. spandidos-publications.comnih.gov Instead, it neutralizes Skp2's ability to target p27 for destruction. The resulting accumulation of the p27 protein, a potent inhibitor of cyclin-dependent kinases, is a key downstream event that leads to cell cycle arrest. frontiersin.orgdovepress.com
Detailed Research Findings on SKPin C1's Effect on p27
The table below summarizes key findings from various studies investigating the effect of SKPin C1 on p27 ubiquitination and protein levels in different human cancer cell lines.
| Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
|---|---|---|---|
| U266 and RPMI 8226 | Multiple Myeloma | SKPin C1 treatment increased p27 protein levels by preventing its ubiquitination. Immunoprecipitation assays showed a decrease in ubiquitin combined with p27. The effect on p27 levels was dose-dependent. | nih.gov, researchgate.net, nih.gov |
| MUM2B and OM431 | Uveal Melanoma | SKPin C1 decreased the degradation of p27 by blocking its ubiquitylation, resulting in p27 accumulation and subsequent G1 phase cell cycle arrest. | dovepress.com |
| BGC-823 and MKN-45 | Gastric Cancer | Treatment with increasing concentrations of SKPin C1 led to a significant upregulation in the accumulation of p27kip1, while the endogenous expression of Skp2 was not significantly affected. | spandidos-publications.com |
| PC3-TxR and DU145-TxR | Prostate Cancer | SKPin C1, similar to Skp2 knockdown, impairs p27 degradation, enhancing the sensitivity of paclitaxel-resistant cells. | spandidos-publications.com |
| 501 Mel | Metastatic Melanoma | SKPin C1 treatment induces the accumulation of p27. | selleckchem.com |
Cellular and Molecular Effects of Skpin C1
Regulation of Cell Cycle Progression
SKPin C1 exerts a notable influence on the cell cycle, a tightly regulated process that governs cell growth and division. frontiersin.org Its primary mechanism involves the modulation of key proteins that act as checkpoints, ensuring the orderly transition between different phases of the cell cycle. nih.gov
Induction of G1 Phase Cell Cycle Arrest
A primary and well-documented effect of SKPin C1 is the induction of cell cycle arrest in the G1 phase. nih.govfrontiersin.orgfrontiersin.org This is achieved by preventing the Skp2-mediated degradation of the cyclin-dependent kinase (CDK) inhibitor p27. frontiersin.orgnih.gov By inhibiting the interaction between Skp2 and p27, SKPin C1 leads to the accumulation of p27. frontiersin.orgresearchgate.net Elevated levels of p27 then bind to and inhibit the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are crucial for the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov This blockade effectively halts cells in the G1 phase, preventing them from proceeding with DNA replication. researchgate.net
Studies in various cancer cell lines have consistently demonstrated this G1 arrest. For instance, in multiple myeloma (MM) cell lines U266 and RPMI 8226, treatment with SKPin C1 resulted in a significant increase in the percentage of cells in the G0/G1 phase. nih.govmedchemexpress.com This effect was dose-dependent, with higher concentrations of SKPin C1 leading to a more pronounced accumulation of cells in G1. nih.gov The G1 arrest induced by SKPin C1 is a key mechanism underlying its anti-proliferative effects. frontiersin.org
Modulation of S and G2/M Phase Populations
Consequent to the G1 phase arrest, treatment with SKPin C1 leads to a corresponding decrease in the proportion of cells in the S and G2/M phases of the cell cycle. nih.govscielo.br As cells are blocked from entering the S phase, where DNA synthesis occurs, the number of cells actively replicating their DNA diminishes. nih.gov Similarly, with fewer cells progressing through the S phase, the population of cells in the G2 phase (the gap between DNA synthesis and mitosis) and the M phase (mitosis) also decreases. nih.gov
Flow cytometry analysis of multiple myeloma cells (U266 and RPMI 8226) treated with SKPin C1 clearly showed a reduction in the percentages of cells in the S and G2/M phases, corroborating the induction of G1 arrest. nih.gov This shift in the cell cycle distribution highlights the inhibitor's ability to disrupt the normal progression of cellular division. nih.gov
Cell-Type Specific Cell Cycle Arrest Phenotypes
While G1 arrest is a common outcome of SKPin C1 treatment, some studies suggest that the specific cell cycle effects can be cell-type dependent. researchgate.net The cellular context, including the expression levels of Skp2 and its substrates, as well as the status of other cell cycle regulatory proteins, can influence the cellular response to SKPin C1. nih.govresearchgate.net
For example, in multiple myeloma cells, which often exhibit high levels of Skp2 and low levels of p27, SKPin C1 potently induces G1 arrest. nih.gov In contrast, normal B lymphocytes, which have lower Skp2 and higher p27 levels, are significantly less sensitive to the cell cycle effects of SKPin C1. nih.gov This suggests a degree of selectivity for cells with a dysregulated Skp2-p27 axis. nih.gov Furthermore, while G1 arrest is the predominant phenotype, some research has hinted at the possibility of G2/M phase blocks in certain cancer cell types, indicating a broader, though less common, impact on cell cycle checkpoints. researchgate.net
Impact on Cell Proliferation Dynamics
The regulation of the cell cycle by SKPin C1 directly translates into significant effects on cell proliferation. By halting cell cycle progression, SKPin C1 effectively curtails the ability of cells to divide and multiply. medchemexpress.comnih.gov
Inhibition of Cellular Proliferation
A consistent and robust finding across numerous studies is the ability of SKPin C1 to inhibit cellular proliferation in a variety of cancer cell lines. nih.govfrontiersin.orgnih.gov This inhibitory effect has been observed in metastatic melanoma, multiple myeloma, uveal melanoma, and prostate cancer cells. medchemexpress.comnih.govdovepress.com
In multiple myeloma cell lines U266 and RPMI 8226, SKPin C1 significantly decreased cell viability and proliferation in a dose-dependent manner. nih.govnih.gov Similarly, in uveal melanoma cells, SKPin C1 was shown to inhibit cell growth. dovepress.com The anti-proliferative effect is not limited to established cell lines; SKPin C1 has also been shown to inhibit the proliferation of murine primary T-ALL cells. frontiersin.org This broad-spectrum anti-proliferative activity underscores the fundamental role of the Skp2-p27 pathway in cell growth across different cancer types. frontiersin.orgfrontiersin.org
| Cell Line | Cancer Type | Effect of SKPin C1 | Reference |
|---|---|---|---|
| U266 | Multiple Myeloma | Inhibited Proliferation | nih.gov |
| RPMI 8226 | Multiple Myeloma | Inhibited Proliferation | nih.gov |
| MUM2B | Uveal Melanoma | Inhibited Growth | dovepress.com |
| Metastatic Melanoma Cells | Melanoma | Inhibited Proliferation | medchemexpress.com |
| Prostate Cancer Cells | Prostate Cancer | Inhibited Proliferation | dovepress.com |
| Murine Primary T-ALL Cells | T-cell Acute Lymphoblastic Leukemia | Inhibited Proliferation | frontiersin.org |
Effects on DNA Synthesis Indicators (e.g., EdU Staining)
To further elucidate the mechanism of proliferation inhibition, researchers have utilized indicators of DNA synthesis, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining. nih.govscielo.br EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S phase of the cell cycle. nih.gov Therefore, a decrease in EdU incorporation is a direct measure of reduced DNA synthesis and, by extension, inhibited cell proliferation. nih.gov
Studies have shown that treatment with SKPin C1 significantly inhibits EdU staining in cancer cells. nih.govscielo.br In U266 and RPMI 8226 multiple myeloma cells, SKPin C1 treatment led to a marked decrease in the number of EdU-positive cells, an effect that was comparable to the knockdown of Skp2 itself. nih.gov This provides direct evidence that SKPin C1's anti-proliferative effects are mediated through the blockade of DNA synthesis, a direct consequence of the G1 cell cycle arrest. nih.gov
| Cell Line | Treatment | Effect on EdU Staining | Reference |
|---|---|---|---|
| U266 | SKPin C1 | Decreased number of EdU-positive cells | nih.gov |
| RPMI 8226 | SKPin C1 | Decreased number of EdU-positive cells | nih.gov |
| U266 | SKP2 knockdown | Decreased number of EdU-positive cells | nih.gov |
| RPMI 8226 | SKP2 knockdown | Decreased number of EdU-positive cells | nih.gov |
Induction of Programmed Cell Death
SKPin C1 has been identified as a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. frontiersin.orgmedchemexpress.com This pro-apoptotic activity is a cornerstone of its potential as a therapeutic agent.
The primary mechanism by which SKPin C1 induces apoptosis is through its inhibitory action on the S-phase kinase-associated protein 2 (Skp2). frontiersin.org Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which targets various cell cycle regulators for degradation. dovepress.com By specifically inhibiting the interaction between Skp2 and its substrate, the cyclin-dependent kinase inhibitor p27, SKPin C1 prevents the ubiquitination and subsequent degradation of p27. frontiersin.orgnih.govresearchgate.net
The resulting accumulation of p27 is a critical event that triggers the apoptotic cascade. nih.gov This is because p27 acts as a tumor suppressor by negatively regulating the cell cycle. nih.gov The upregulation of p27 is thought to be the key mechanism through which SKPin C1 initiates apoptosis. nih.gov Studies in multiple myeloma cells have shown that the protective effect of SKPin C1 on p27 from ubiquitination and degradation promotes apoptosis in a manner similar to Skp2 knockdown. nih.gov Furthermore, SKPin C1 has been shown to induce apoptosis in metastatic melanoma and breast cancer cells. frontiersin.org
A key event in the execution phase of apoptosis is the activation of caspases, a family of cysteine proteases. SKPin C1 has been demonstrated to stimulate caspase-3-mediated apoptosis. nih.gov In multiple myeloma cell lines, such as U266 and RPMI 8226, treatment with SKPin C1 leads to an increased protein level of cleaved caspase-3, an active form of the enzyme. nih.govnih.gov This activation of caspase-3 is a downstream consequence of the cellular changes initiated by SKPin C1, ultimately leading to the dismantling of the cell. nih.govsysy.com The activation of caspase-3 appears to be a central element in the apoptotic pathways triggered by SKPin C1. nih.govsysy.com
Mechanisms of Apoptosis Induction
Alterations in Key Regulatory Protein Abundance
The inhibitory effect of SKPin C1 on Skp2 function leads to significant changes in the levels of crucial cell cycle regulatory proteins.
The most prominent and well-documented effect of SKPin C1 is the accumulation and upregulation of the p27 protein. medchemexpress.comnih.govspandidos-publications.com This occurs because SKPin C1 specifically targets the binding interface between Skp2 and p27, thereby preventing Skp2 from marking p27 for degradation by the proteasome. frontiersin.orgresearchgate.net
This effect has been consistently observed across various cancer cell types. For instance, in multiple myeloma cells (U266 and RPMI 8226), SKPin C1 treatment resulted in a dose-dependent increase in p27 protein levels. nih.gov Similarly, in human gastric cancer cells (BGC-823), increasing concentrations of SKPin C1 led to a significant upregulation of p27kip1. spandidos-publications.com This accumulation of p27 is a direct consequence of the inhibition of its Skp2-mediated degradation and is a key factor in the anti-proliferative and pro-apoptotic effects of SKPin C1. nih.govspandidos-publications.com
Table 1: Effect of SKPin C1 on p27 Protein Levels in Cancer Cell Lines
| Cell Line | Cancer Type | Outcome of SKPin C1 Treatment | Reference |
| U266 | Multiple Myeloma | Increased p27 protein levels. nih.gov | nih.gov |
| RPMI 8226 | Multiple Myeloma | Increased p27 protein levels. nih.gov | nih.gov |
| BGC-823 | Gastric Cancer | Upregulation of p27kip1 accumulation. spandidos-publications.com | spandidos-publications.com |
| PC-3-TxR | Prostate Cancer | Accumulation of p27. medchemexpress.com | medchemexpress.com |
| DU145-TxR | Prostate Cancer | Accumulation of p27. medchemexpress.com | medchemexpress.com |
In addition to p27, Skp2 is also known to mediate the degradation of another important cyclin-dependent kinase inhibitor, p21. researchgate.netusbio.net Research indicates that SKPin C1 can also protect p21 from ubiquitination and degradation. nih.gov This suggests that the therapeutic effects of SKPin C1 may be partially attributable to the stabilization of p21, which, like p27, is a negative regulator of the cell cycle. researchgate.net The upregulation of cellular p21Cip1/Waf1 protein levels has been noted in melanoma cells following treatment with a similar rhodanine (B49660) compound. usbio.net
Crucially, studies have consistently shown that SKPin C1 does not directly affect the expression levels of the Skp2 protein itself. dovepress.comnih.govspandidos-publications.com Western blot analyses in both multiple myeloma and gastric cancer cell lines have demonstrated that while p27 levels increase significantly after SKPin C1 treatment, the protein levels of Skp2 remain largely unchanged. nih.govspandidos-publications.com This indicates that SKPin C1 functions as a true inhibitor of Skp2's E3 ligase activity by disrupting its interaction with its substrates, rather than by downregulating Skp2 expression. dovepress.comnih.gov
Preclinical Research Applications and Models
In Vitro Investigations in Cell Line Models
In multiple myeloma (MM) cell lines U266 and RPMI 8226, SKPin C1 has been shown to significantly inhibit cell viability and proliferation. nih.govnih.gov Treatment with SKPin C1 leads to an increase in the protein levels of p27, a cyclin-dependent kinase inhibitor, by preventing its ubiquitination and subsequent degradation. nih.govresearchgate.net This accumulation of p27 results in a G1 phase cell cycle arrest, thereby slowing down cell proliferation and triggering apoptosis, as evidenced by increased levels of cleaved caspase-3. nih.govfrontiersin.org Notably, the viability of normal B lymphocytes is only marginally affected by SKPin C1, suggesting a degree of specificity for malignant cells. nih.govnih.gov The inhibitory effects of SKPin C1 on these MM cell lines are dose-dependent. nih.govnih.gov
Table 1: Effects of SKPin C1 on Multiple Myeloma Cell Lines
| Cell Line | Key Findings | References |
|---|---|---|
| U266 | Decreased viability and proliferation, induced apoptosis, increased p27 protein levels, G1 cell cycle arrest. | nih.govnih.govresearchgate.net |
| RPMI 8226 | Significantly inhibited viability, increased p27 protein levels by preventing ubiquitination, induced apoptosis and cell cycle arrest. | nih.govnih.govresearchgate.netresearchgate.net |
SKPin C1 was initially identified for its inhibitory action on metastatic melanoma cells. nih.govnih.gov In uveal melanoma (UM) cell lines, SKPin C1 has been demonstrated to inhibit cell growth both in vitro and in vivo. frontiersin.orgresearchgate.net The compound induces a G1 phase arrest in UM cells. nih.gov This effect is attributed to the inhibition of Skp2, which leads to the accumulation of p27. nih.govresearchgate.net By preventing the degradation of p27, SKPin C1 effectively suppresses the proliferation of UM cells. researchgate.net
Table 2: Effects of SKPin C1 on Melanoma Cell Lines
| Cell Line Type | Key Findings | References |
|---|---|---|
| Metastatic Melanoma | Inhibits viability and induces apoptosis. | nih.govfrontiersin.org |
| Uveal Melanoma (e.g., OM431, MUM2B) | Inhibits cell growth in vitro and in vivo, induces G1 phase cell cycle arrest, leads to p27 accumulation. | researchgate.netnih.govresearchgate.net |
In the context of breast cancer, particularly the MCF-7 cell line, SKPin C1 induces a G2/M cell cycle arrest, a different response compared to the G1 arrest seen in other cancer types. rndsystems.com The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. nih.govkarmanos.orgplos.org SKPin C1 treatment in breast cancer cells has been shown to trigger apoptosis. frontiersin.orgnih.gov
Table 3: Effects of SKPin C1 on Breast Cancer Cell Lines
| Cell Line | Key Findings | References |
|---|---|---|
| MCF-7 | Induces G2/M cell cycle arrest. | rndsystems.com |
| T47D | Promotes G1/S cell cycle arrest. | rndsystems.com |
| General Breast Cancer Cells | Triggers apoptosis. | frontiersin.orgnih.gov |
Studies utilizing gastric cancer cell lines such as BGC-823 and MKN-45 have shown that SKPin C1 significantly decreases cell survival rates in a dose-dependent manner. spandidos-publications.com Similar to its action in other cancers, SKPin C1 treatment or Skp2 knockdown in these cells leads to the accumulation of p27kip1. spandidos-publications.com This upregulation of p27kip1 is associated with the suppression of cell proliferation and tumorigenesis in human gastric cancer cells. mdpi.com
Table 4: Effects of SKPin C1 on Gastric Cancer Cell Lines
| Cell Line | Key Findings | References |
|---|---|---|
| BGC-823 | Decreased cell survival, accumulation of p27kip1 upon SKPin C1 treatment. | spandidos-publications.com |
| MKN-45 | Decreased cell survival with increasing concentrations of SKPin C1. | spandidos-publications.com |
In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, SKPin C1 has been found to reduce cell viability. researchgate.net Research indicates that it inhibits the proliferation of several human T-ALL cell lines as well as murine primary T-ALL cells that have wildtype Skp2. frontiersin.orgnih.gov The mechanism involves the blockade of Skp2, which leads to decreased cell proliferation and increased apoptosis. researchgate.net
Table 5: Effects of SKPin C1 on T-cell Acute Lymphoblastic Leukemia Cell Lines
| Cell Line Type | Key Findings | References |
|---|---|---|
| Human T-ALL Cell Lines (e.g., SupT1, HBP-ALL) | Reduced cell viability with increasing doses of SKPin C1. | researchgate.net |
| Murine Primary T-ALL Cells (with wildtype Skp2) | Inhibition of proliferation. | frontiersin.orgnih.gov |
Preclinical studies in prostate cancer models have also explored the effects of SKPin C1. In prostate cancer cells with specific genetic backgrounds, such as those with pRb and p53 deficiencies and a p27T187A knock-in mutation, the inhibitory effects of SKPin C1 were found to be dose-dependent. frontiersin.org Furthermore, in LNCaP prostate cancer cells, SKPin C1 promotes G1/S cell cycle arrest. rndsystems.com It has also been noted that prostate cancer cell lines are more sensitive to this inhibitor compared to fibroblasts. researchgate.net
Table 6: Effects of SKPin C1 on Prostate Cancer Cell Lines
| Cell Line/Model | Key Findings | References |
|---|---|---|
| pRb/p53 deficient primary prostate tumor cells with p27T187A KI mutation | Dose-dependent inhibitory effects. | frontiersin.org |
| LNCaP | Promotes G1/S cell cycle arrest. | rndsystems.com |
| General Prostate Cancer Cell Lines | More sensitive to inhibition compared to fibroblasts. | researchgate.net |
Evaluation in Other Cancer Cell Types
Beyond its initial identification as an inhibitor of metastatic melanoma, SKPin C1 has been assessed in a variety of other cancer cell lines. Research has demonstrated its activity in multiple myeloma, breast cancer, and T-cell acute lymphoblastic leukemia (T-ALL). researchgate.netfrontiersin.org
In multiple myeloma cell lines, such as U266 and RPMI 8226, SKPin C1 was found to decrease cell viability and proliferation. researchgate.netnih.gov The inhibitor induced apoptosis, as evidenced by an increase in cleaved caspase-3 protein levels. researchgate.netnih.gov Studies in MCF-7 breast cancer cells showed that treatment with SKPin C1 resulted in an increased percentage of cells in the G2/M phase of the cell cycle. selleckchem.comrndsystems.comselleck.co.jpselleckchem.com Furthermore, the compound has been shown to inhibit the proliferation of both murine primary T-ALL cells and several human T-ALL cell lines. researchgate.netfrontiersin.org In taxane-resistant prostate cancer cells (PC-3-TxR and DU145-TxR), SKPin C1 treatment led to the accumulation of p27. medchemexpress.com
The inhibitory effects of SKPin C1 have been observed to be dose-dependent in certain contexts, such as in primary prostate tumor cells with specific genetic mutations. frontiersin.org The table below summarizes the observed effects of SKPin C1 in various cancer cell lines.
Table 1: Effects of SKPin C1 in Various Cancer Cell Lines
Assessment of Specificity in Non-Malignant Cell Lines (e.g., Normal B lymphocytes, PIG1)
A critical aspect of preclinical drug evaluation is determining the selectivity of a compound for cancer cells over normal, non-malignant cells. Studies on SKPin C1 have included assessments in normal cell lines to gauge its potential for off-target effects.
In studies involving multiple myeloma, the effect of SKPin C1 on normal B lymphocytes was examined. nih.gov The results indicated that SKPin C1 only moderately attenuated the viability of normal B lymphocytes, even at high concentrations, suggesting a degree of specificity for the malignant myeloma cells. nih.govmedchemexpress.com
Similarly, when investigating the effects of SKPin C1 on uveal melanoma cells, researchers used the normal pigment cell line PIG1 as a control. researchgate.netnih.govresearchgate.net The PIG1 cell line is an immortalized human melanocyte cell line derived from foreskin. cellosaurus.org The survival curves and IC50 values demonstrated that SKPin C1 had a less potent effect on the viability of PIG1 cells compared to the uveal melanoma cell lines OM431 and MUM2B. nih.govresearchgate.net This differential sensitivity supports the targeted action of SKPin C1 against cancer cells harboring dysregulated Skp2 pathways. nih.gov
Table 2: Comparative IC50 Values of SKPin C1 in Malignant and Non-Malignant Cell Lines
In Vivo Studies in Preclinical Animal Models
To complement in vitro findings, the efficacy of SKPin C1 has been evaluated in several in vivo preclinical animal models, primarily utilizing xenografts where human cancer cells are implanted into immunocompromised mice. jcancer.orgbiocytogen.comresearchgate.net
Efficacy in Xenograft Models of Uveal Melanoma
The in vivo anti-tumor activity of SKPin C1 was assessed in a nude mouse xenograft model of uveal melanoma. researchgate.netnih.govnih.gov Human uveal melanoma cells (MUM2B) were subcutaneously injected into nude mice. nih.govresearchgate.net Following tumor establishment, treatment with SKPin C1 was administered. nih.gov The study demonstrated that SKPin C1 treatment significantly inhibited the growth of uveal melanoma tumors in vivo. researchgate.netnih.govresearchgate.netnih.gov This inhibition of tumor progression was associated with the accumulation of p27 within the tumor cells, consistent with the inhibitor's mechanism of action. researchgate.netnih.gov
Efficacy in Xenograft Models of Lung Cancer
The therapeutic potential of SKPin C1 has also been explored in the context of lung cancer. frontiersin.org While specific details on xenograft models were not extensively available in the provided search results, it is reported that SKPin C1 inhibits lung cancer growth in vivo. researchgate.netfrontiersin.org Non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) are the major histological types, and various cell lines like A549 are commonly used to establish xenograft models for preclinical drug assessment. mdpi.commeliordiscovery.com These models are crucial for evaluating novel therapeutic agents in a setting that better mimics the complex biological environment of a tumor. mdpi.commeliordiscovery.comcrownbio.com
Efficacy in Xenograft Models of Gastric Cancer
In vitro studies have shown that SKPin C1 can inhibit the proliferation of human gastric cancer cells, such as the BGC 823 cell line. medchemexpress.com While the provided search results mention the use of gastric cancer xenograft models for preclinical research, specific in vivo efficacy data for SKPin C1 in these models was not detailed. frontiersin.orgaltogenlabs.com Gastric cancer xenograft models, using cell lines like NCI-N87 and AGS, are established tools for evaluating the in vivo behavior of tumors and the effectiveness of new pharmaceutical compounds. altogenlabs.com
Exploration of Non-Oncological Effects in Animal Models (e.g., Antidepressant-like effects)
Beyond its well-documented role in cancer research, the S-phase kinase-associated protein 2 (Skp2) inhibitor, SKPin C1, has been investigated for its potential effects in other physiological and pathological contexts, notably in the central nervous system. Preclinical research has explored its non-oncological applications, with a specific focus on its potential antidepressant-like properties in murine models. nih.gov
Studies have been conducted to determine if SKPin C1 exhibits antidepressant-like activity in both stress-naïve mice and those exposed to chronic stress. nih.govresearchgate.net These investigations utilized established behavioral paradigms to assess depressive-like behaviors in animals. The primary models and tests included the tail suspension test (TST), the forced swimming test (FST), and the social interaction test (SIT). nih.govresearchgate.net
The research findings indicate that SKPin C1 can produce antidepressant-like effects. nih.gov In one study, the antidepressant-like activity of SKPin C1 was observed to be time- and dose-dependent. nih.govresearchgate.net The effects became apparent eight days after the initiation of treatment. nih.govresearchgate.net Furthermore, long-term administration of SKPin C1 was shown to alleviate depression-like behaviors in mice subjected to chronic social defeat stress, suggesting efficacy under stress conditions. nih.govresearchgate.net It was also noted that the observed antidepressant-like effects were not linked to changes in general locomotor activity. nih.govresearchgate.net
Interestingly, co-administration of SKPin C1 with the known antidepressant fluoxetine (B1211875) resulted in an additive effect on the amelioration of depression-like behaviors in stress-naïve mice. nih.govresearchgate.net This suggests that the inhibition of Skp2 could represent a novel strategy for the development of antidepressant therapies. nih.govresearchgate.net These findings are supported by related research indicating that another Skp2 inhibitor, SMIP004, also displays antidepressant-like activities in mice. nih.govdntb.gov.ua
The table below summarizes the key findings from preclinical studies on the antidepressant-like effects of SKPin C1 in animal models.
| Animal Model | Behavioral Test(s) | Key Findings | Citation |
| Stress-naïve mice | Tail Suspension Test (TST), Forced Swimming Test (FST), Social Interaction Test (SIT) | SKPin C1 produced antidepressant-like activities. The effect was observed 8 days after drug treatment. Co-administration with fluoxetine produced an additive effect. | nih.govresearchgate.net |
| Chronic social defeat stress-exposed mice | Social Interaction Test (SIT) | Long-term treatment with SKPin C1 ameliorated depression-like behaviors. | nih.govresearchgate.net |
| Stress-naïve mice | Locomotor Activity Test | The antidepressant-like effect of SKPin C1 was not associated with an increase in locomotor activity. | nih.govresearchgate.net |
Interactions with Cellular Signaling Pathways
The Skp2-p27 Regulatory Axis
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. dovepress.com This complex plays a profound role in cell cycle regulation by identifying specific cell cycle regulators, leading to their ubiquitination and subsequent degradation by the proteasome. dovepress.com One of the most critical substrates of the Skp2-containing SCF complex is the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27). nih.govfrontiersin.org The Skp2-p27 axis represents a crucial regulatory pathway that governs the transition of cells from the G1 to the S phase of the cell cycle. frontiersin.org
Under normal physiological conditions, p27 acts as a tumor suppressor by binding to and inhibiting the activity of cyclin-CDK complexes, which are essential for cell cycle progression. frontiersin.org The degradation of p27 is a prerequisite for cells to enter the S phase and begin DNA replication. frontiersin.org Skp2 mediates the ubiquitination of p27, targeting it for destruction by the proteasome. nih.govfrontiersin.org This process is tightly regulated, ensuring that p27 levels are low during cell proliferation and high during cell cycle arrest. frontiersin.orgfrontiersin.org
In many types of cancer, this regulatory axis is disrupted. nih.gov Overexpression of Skp2 and subsequent underexpression of p27 are common features of cancer cells, leading to uncontrolled cell proliferation. nih.gov Skp2 inhibitor C1 (SKPin C1) is a small molecule designed to specifically interfere with the interaction between Skp2 and p27. frontiersin.org By binding to Skp2, SKPin C1 prevents the recognition and subsequent ubiquitination of p27. dovepress.comfrontiersin.org This inhibition leads to the accumulation of p27 within the cell. dovepress.comnih.gov
The increased levels of p27 restore its inhibitory function on cyclin-CDK complexes, leading to a halt in cell cycle progression, primarily at the G1 phase. dovepress.com This G1 arrest prevents cancer cells from dividing and proliferating. dovepress.com Studies in various cancer cell lines, including uveal melanoma, have demonstrated that treatment with SKPin C1 leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in cells in the G2/M phase. dovepress.com The efficacy of SKPin C1 is often dependent on the Skp2 status of the cancer cells, with cells overexpressing Skp2 being more sensitive to the inhibitor's effects. frontiersin.org
| Cancer Type | Cell Lines | Effect of SKPin C1 | Research Finding |
| Prostate Cancer | DKO and AADKO primary cells | Reduced proliferation, increased p27 levels. bohrium.com | SKPin C1 showed selectivity for DKO cells, which are deficient in pRb and p53. bohrium.com |
| Uveal Melanoma | MUM2B, OM431 | Inhibition of cell growth, G1 phase arrest, p27 accumulation. dovepress.com | SKPin C1 blocked the ubiquitylation of p27, leading to its accumulation. dovepress.com |
| Multiple Myeloma | U266, RPMI 8226 | Decreased viability and proliferation, induced apoptosis. nih.gov | SKPin C1 treatment led to a dose-dependent increase in p27 protein levels. nih.gov |
Connections to Ubiquitin-Proteasome System Substrates Beyond p27/p21
Regulation of FOXO1 Degradation
Forkhead box protein O1 (FOXO1) is a transcription factor that acts as a tumor suppressor by promoting cell cycle arrest and apoptosis. mdpi.comnih.gov The Skp2-containing SCF E3 ubiquitin ligase complex also targets FOXO1 for ubiquitination and subsequent proteasomal degradation. mdpi.comnih.govresearchgate.net This action of Skp2 on FOXO1 is dependent on the prior phosphorylation of FOXO1 by the kinase Akt at a specific site (Ser-256). mdpi.comnih.gov
By inhibiting Skp2, SKPin C1 can indirectly lead to the stabilization and accumulation of FOXO1. mdpi.comnih.gov Increased levels of FOXO1 can then exert its tumor-suppressive functions, contributing to the anti-cancer effects of SKPin C1. mdpi.com The degradation of FOXO1 by Skp2 has been identified as a key step in tumorigenesis, and its inhibition represents a potential therapeutic strategy. nih.gov
Influence on Programmed Cell Death Protein 4 (PDCD4)
Programmed Cell Death Protein 4 (PDCD4) is a tumor suppressor protein that inhibits translation and is implicated in apoptosis. atlasgeneticsoncology.orgwikipedia.orgnih.gov Research has shown that the SCF-Skp2 complex can mediate the ubiquitination and degradation of PDCD4. frontiersin.org The degradation of PDCD4 can in turn inhibit the translation of p53, thereby affecting apoptosis. frontiersin.org
By blocking the activity of Skp2, SKPin C1 could potentially prevent the degradation of PDCD4. frontiersin.orgmedchemexpress.cn The resulting increase in PDCD4 levels would enhance its tumor-suppressive activities, including the inhibition of tumor-promoting transcription factors and the promotion of apoptosis. atlasgeneticsoncology.org
Interplay with p53 Pathways
The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. nih.gov The interplay between Skp2 and the p53 pathway is complex. While not a direct substrate of Skp2 for degradation, the activity of Skp2 can be influenced by and can influence p53 signaling. nih.govresearchgate.netresearchgate.net
In some contexts, Skp2 has been shown to negatively regulate p53-mediated apoptosis. nih.gov For instance, one study found that an inhibitor that interferes with the Skp2/p300 interaction can promote p53-mediated apoptosis in cancer cells. nih.gov Although this is a different inhibitor than SKPin C1, it highlights the potential for Skp2 inhibitors to impact the p53 pathway. Furthermore, the degradation of other Skp2 substrates, such as PDCD4, can have a downstream effect on p53 translation. frontiersin.org The accumulation of p27, a primary consequence of SKPin C1 activity, can also influence p53-dependent cellular responses. nih.gov
Modulation of Autophagy-Related Pathways
Indirect Activation of Autophagy via Skp2 Inhibition
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, playing a dual role in both tumor suppression and promotion depending on the context. nih.gov The nutrient-sensing pathways, particularly the mTOR signaling pathway, are key regulators of autophagy. nih.govtandfonline.com
Recent evidence suggests a link between Skp2 and the regulation of autophagy. nih.gov Skp2 has been shown to mediate the ubiquitination and degradation of Beclin-1, a key protein in the initiation of autophagy. nih.gov Additionally, the AMPK-SKP2-CARM1 signaling cascade is involved in regulating autophagy in response to nutrient starvation. nih.gov
Skp2 Regulation of Beclin1 and AMPK-SKP2-CARM1 Pathway
Skp2 plays a significant role in the regulation of autophagy, a cellular process for degrading and recycling cellular components. nih.govup.edu.mx It mediates the ubiquitination and subsequent degradation of Beclin1 (BECN1), a key protein in the initiation of autophagy. nih.govup.edu.mxnih.gov Specifically, Skp2 promotes the K48-linked poly-ubiquitination of BECN1, targeting it for proteasomal degradation. nih.govup.edu.mxnih.gov The activity of Skp2 towards Beclin1 is itself regulated by a complex involving FKBP51, PHLPP, and AKT1. nih.govdntb.gov.ua Pharmacological inhibition of Skp2 has been shown to decrease the ubiquitination of Beclin1, leading to its stabilization and an increase in autophagic activity. nih.govup.edu.mx
Furthermore, Skp2 is a key component of the AMPK-SKP2-CARM1 signaling pathway, which is crucial for the transcriptional regulation of autophagy in response to nutrient availability. frontiersin.orgnih.gov Under nutrient-rich conditions, the Skp2-containing SCF E3 ubiquitin ligase regulates the stability of co-activator-associated arginine methyltransferase 1 (CARM1) in the nucleus. frontiersin.orgnih.govamegroups.org When nutrients are scarce, AMP-activated protein kinase (AMPK) is activated and phosphorylates FOXO3a. nih.gov This leads to the transcriptional repression of Skp2, resulting in the accumulation of CARM1. nih.gov CARM1 then acts as a transcriptional co-activator for TFEB, promoting the expression of genes involved in autophagy and lysosome biogenesis. frontiersin.orgnih.gov
Cross-Talk with Growth and Survival Signaling
Skp2 is deeply integrated with signaling pathways that control cell growth and survival, making its inhibitor, SKPin C1, a valuable tool for studying these connections.
The serine/threonine kinase AKT is a central node in cell survival and proliferation signaling, and its relationship with Skp2 is bidirectional. frontiersin.orgnih.gov AKT can phosphorylate Skp2, which promotes the formation of the SCF-Skp2 E3 ligase complex and also causes Skp2 to be localized in the cytosol, protecting it from degradation. frontiersin.orgnih.gov Conversely, Skp2 can mediate the K63-linked ubiquitination of AKT, a process necessary for AKT's mitochondrial localization and its role in regulating glycolysis and proliferation. frontiersin.orgnih.gov The PI3K/AKT signaling pathway can also increase the expression of Skp2 at the transcriptional level. frontiersin.orgnih.gov Inhibition of Skp2 with SKPin C1 can disrupt these feedback loops, impacting cell survival and metabolism. spandidos-publications.com
The Hippo signaling pathway effector, Yes-associated protein (YAP), is another protein whose activity is modulated by Skp2. frontiersin.orgnih.gov Skp2 can ubiquitinate YAP, which promotes its localization to the nucleus and enhances its transcriptional activity. frontiersin.orgnih.gov This interaction highlights a mechanism by which Skp2 can influence cell proliferation and organ size, which are regulated by the Hippo pathway. spandidos-publications.comspandidos-publications.com
Cellular senescence, a state of irreversible growth arrest, is another process where Skp2 plays a critical role. The ERK/SKP2/p27 pathway has been identified as a key regulator of senescence. nih.gov The depletion of certain proteins can induce senescence through this pathway. nih.gov Skp2's primary role in this context is the degradation of the cell cycle inhibitor p27. nih.gov By inhibiting Skp2, SKPin C1 can lead to the accumulation of p27, which in turn can promote cellular senescence. nih.govmdpi.com
The transcription factor E2F1 is a potent inducer of cell proliferation, and its activity is linked to Skp2. nih.govtechscience.com In certain contexts, Skp2 is necessary for E2F1-induced cell proliferation by mediating the degradation of p27. nih.gov This forms a pathway where E2F1 drives the expression of Skp2, leading to the removal of the p27 brake on the cell cycle. nih.govmdpi.com
Additionally, the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein has been implicated in regulating the Skp2/p27 signaling axis. nih.govmdpi.com Activated MARCKS can modulate the expression of Skp2, thereby influencing cell cycle progression through p27. nih.govmdpi.com Targeting this MARCKS-mediated regulation of Skp2 has been suggested as a potential therapeutic strategy. nih.gov
Research Findings on SKPin C1 Interactions
| Pathway/Process | Key Interacting Proteins | Effect of Skp2 Inhibition by SKPin C1 | Reference |
| Autophagy Regulation | Beclin1, AMPK, CARM1, FOXO3a, TFEB | Increased Beclin1 stability, enhanced autophagic flux, increased CARM1 levels, promotion of autophagy-related gene expression. | nih.govnih.govfrontiersin.orgnih.gov |
| AKT Signaling | AKT | Disruption of the Skp2-AKT feedback loop, impacting cell survival and glycolysis. | frontiersin.orgnih.govspandidos-publications.com |
| Hippo Pathway | YAP | Potential modulation of YAP nuclear localization and transcriptional activity. | frontiersin.orgnih.gov |
| Cellular Senescence | ERK, p27 | Accumulation of p27, leading to cell cycle arrest and promotion of senescence. | nih.govnih.govmdpi.com |
| Proliferation Control | E2F1, MARCKS, p27 | Inhibition of E2F1-induced proliferation, potential modulation of MARCKS-mediated Skp2 regulation, accumulation of p27. | nih.govmdpi.com |
Methodological Approaches in Skpin C1 Research
In Vitro Cellular Assay Techniques
In vitro research on SKPin C1 relies on a suite of cellular assays to measure its biological activity. These techniques allow for the detailed examination of the compound's effects on cell health, proliferation, cell cycle progression, and the molecular pathways it targets.
The effect of SKPin C1 on cell viability and proliferation is a primary focus of investigation, commonly assessed using MTT assays, EdU (5-ethynyl-2'-deoxyuridine) staining, and colony formation assays.
The MTT assay is frequently used to measure cell viability. Studies have shown that SKPin C1 can significantly inhibit the viability of various cancer cells in a dose-dependent manner. For example, in multiple myeloma cell lines U266 and RPMI 8226, viability was significantly inhibited by SKPin C1. nih.govnih.gov Similarly, in human gastric cancer cell lines BGC-823 and MKN-45, increasing concentrations of SKPin C1 led to a significant decrease in cell survival rates. spandidos-publications.com Research on uveal melanoma (UM) cells also demonstrated that SKPin C1 inhibits cell growth. dovepress.com Notably, higher concentrations of SKPin C1 were required to affect the viability of normal cells, such as B lymphocytes, compared to cancer cells. nih.govnih.gov
EdU staining is utilized to assess DNA synthesis and, consequently, cell proliferation. In multiple myeloma cells (U266 and RPMI 8226), treatment with SKPin C1 was observed to inhibit EdU staining, indicating a reduction in proliferative activity. nih.gov This inhibitory effect on proliferation was confirmed by flow cytometry analysis, which showed a decrease in the number of EdU-positive cells following SKPin C1 treatment. nih.gov
Colony formation assays measure the ability of single cells to grow into colonies, an indicator of long-term cell survival and clonogenic potential. In uveal melanoma cell lines, SKPin C1 treatment resulted in a dose-dependent reduction in the number of colonies formed. dovepress.com Similarly, in anaplastic thyroid cancer cells, SKPin C1 was shown to reduce colony formation in semi-solid agar, suggesting an inhibition of metastatic potential. mdpi.com This assay is considered a robust method for evaluating the cytotoxic and cytostatic effects of compounds like SKPin C1. frontiersin.org
Table 1: Summary of SKPin C1 Effects on Cell Viability and Proliferation
| Assay | Cell Line(s) | Key Findings with SKPin C1 |
|---|---|---|
| MTT Assay | U266, RPMI 8226 (Multiple Myeloma) | Significantly inhibited viability in a dose-dependent manner. nih.govnih.gov |
| BGC-823, MKN-45 (Gastric Cancer) | Decreased survival rate with increasing concentrations. spandidos-publications.com | |
| OM431, MUM2B (Uveal Melanoma) | Inhibited cell growth; IC50 values were 1.83 µM and 0.86 µM, respectively. dovepress.com | |
| PIG1 (Normal Pigment Cells) | Less sensitive to inhibition compared to uveal melanoma cells (IC50: 16.71 µM). dovepress.com | |
| THP-1 (Monocytic) | Decreased viability observed at higher concentrations. nih.govmedchemexpress.com | |
| EdU Staining | U266, RPMI 8226 (Multiple Myeloma) | Inhibited EdU staining, indicating decreased proliferation. nih.gov |
| Colony Formation Assay | OM431, MUM2B (Uveal Melanoma) | Reduced number of colonies in a dose-dependent manner. dovepress.com |
| SW1736 (Anaplastic Thyroid Cancer) | Significantly reduced colony formation at concentrations of 10 and 20 µM. mdpi.com |
Flow cytometry is the principal technique used to analyze the effects of SKPin C1 on the cell cycle. nih.govscielo.br This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is measured by staining with a fluorescent dye like propidium (B1200493) iodide. nih.gov
Research has consistently shown that SKPin C1 induces cell cycle arrest. In multiple myeloma cell lines U266 and RPMI 8226, treatment with SKPin C1 resulted in an increased percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. nih.gov This G1 arrest is consistent with the inhibitor's mechanism of preventing the degradation of p27, a negative regulator of the G1/S transition. nih.gov Similarly, in T47D breast cancer cells, SKPin C1 treatment led to an increase in the G1 phase population and a decrease in the S phase. targetmol.com Interestingly, in MCF-7 breast cancer cells, the compound caused a reduction in the G1 phase and an arrest in the G2/M phase, indicating that the effects can be cell-type specific. targetmol.com In studies involving 3T3 cells, SKPin C1 was used as a tool to induce G1 or G2/M phase blockage for cell cycle analysis experiments. abcam.comsigmaaldrich.comassaygenie.com
Table 2: SKPin C1 Effects on the Cell Cycle
| Cell Line(s) | Method | Observed Effect of SKPin C1 |
|---|---|---|
| U266, RPMI 8226 (Multiple Myeloma) | Flow Cytometry | Increased percentage of cells in G1 phase; decreased percentages in S and G2/M phases. nih.gov |
| T47D (Breast Cancer) | Flow Cytometry | Increase in G1 phase and decrease in S phase. targetmol.com |
| MCF-7 (Breast Cancer) | Flow Cytometry | Reduction in G1 phase and an increase in G2/M phase. targetmol.com |
| 3T3 (Fibroblast) | Flow Cytometry | Used as a known G1 or G2/M phase blocker. abcam.comsigmaaldrich.comassaygenie.com |
The induction of apoptosis, or programmed cell death, by SKPin C1 is a critical aspect of its anticancer activity. A key indicator of apoptosis is the activation of effector caspases, such as caspase-3. researchgate.netnih.gov The detection of cleaved (active) caspase-3 is considered a reliable marker for cells undergoing apoptosis. researchgate.net
Studies have demonstrated that SKPin C1 treatment leads to apoptosis in cancer cells. In multiple myeloma cells (U266 and RPMI 8226), treatment with SKPin C1, similar to Skp2 knockdown, increased the apoptosis rate as measured by flow cytometry and elevated the protein levels of cleaved caspase-3. nih.govsemanticscholar.org This suggests that the inhibition of Skp2 by SKPin C1 triggers a caspase-3-mediated apoptotic pathway. semanticscholar.org The quantification of caspase-3/7 activity is often performed using fluorescent assays where a dye becomes fluorescent upon being cleaved by the active enzyme, allowing for measurement via fluorescent imaging platforms. innoprot.com
Table 3: Apoptosis Induction by SKPin C1
| Assay | Cell Line(s) | Key Findings with SKPin C1 |
|---|---|---|
| Flow Cytometry (Annexin V/PI) | U266, RPMI 8226 (Multiple Myeloma) | Notably increased apoptosis rates. nih.gov |
| Western Blot (Cleaved Caspase-3) | U266, RPMI 8226 (Multiple Myeloma) | Increased protein levels of cleaved caspase-3. nih.govsemanticscholar.org |
Western blotting is an indispensable technique in SKPin C1 research for analyzing the levels of specific proteins within cells. This method is used to confirm the molecular mechanism of SKPin C1, particularly its effect on the Skp2-p27 pathway.
A consistent finding across multiple studies and cell lines is that SKPin C1 treatment leads to the accumulation of the p27 protein. nih.govspandidos-publications.comresearchgate.net In multiple myeloma (U266, RPMI 8226), gastric cancer (BGC-823), and anaplastic thyroid cancer (8305C) cells, p27 levels increased in a dose-dependent manner following exposure to SKPin C1. nih.govspandidos-publications.commdpi.comresearchgate.net This accumulation of p27 is central to the inhibitor's ability to halt the cell cycle. nih.govspandidos-publications.com
Table 4: Protein Expression Changes Induced by SKPin C1 (via Western Blot)
| Cell Line(s) | Protein Analyzed | Observed Effect of SKPin C1 |
|---|---|---|
| U266, RPMI 8226 (Multiple Myeloma) | p27 | Increased protein levels in a dose-dependent manner. nih.govresearchgate.net |
| Skp2 | No significant change in protein level. nih.govresearchgate.net | |
| Cleaved Caspase-3 | Increased protein levels. nih.gov | |
| BGC-823 (Gastric Cancer) | p27kip1 | Significantly upregulated with increasing SKPin C1 concentration. spandidos-publications.com |
| Skp2 | Endogenous expression not significantly affected. spandidos-publications.com | |
| PC-3-TxR, DU145-TxR (Prostate Cancer) | p27 | Accumulation of p27. medchemexpress.com |
| 8305C (Anaplastic Thyroid Cancer) | p27kip | Augmented protein level. mdpi.com |
| Skp2 | Decreased protein level (in contrast to other findings). mdpi.com |
To directly investigate SKPin C1's mechanism of disrupting protein degradation, researchers use immunoprecipitation (IP) assays. labome.com This technique allows for the isolation of a specific protein (e.g., p27) from a cell lysate to determine which other proteins are bound to it, including ubiquitin. labome.com
Studies utilizing IP have provided direct evidence that SKPin C1 inhibits the Skp2-mediated ubiquitination of p27. In multiple myeloma cell lines (U266 and RPMI 8226), immunoprecipitation of p27 followed by western blotting for ubiquitin revealed that the amount of ubiquitin attached to p27 was decreased after treatment with SKPin C1. nih.govresearchgate.net This finding confirms that SKPin C1 interferes with the ubiquitination process, thereby preventing p27 from being targeted for proteasomal degradation. nih.govnih.gov This blockage of p27 ubiquitination is a key molecular event that leads to the accumulation of p27 and subsequent cell cycle arrest. nih.govdovepress.com
Table 5: SKPin C1 Effect on Protein Ubiquitination
| Assay | Cell Line(s) | Target Protein | Key Findings with SKPin C1 |
|---|---|---|---|
| Immunoprecipitation | U266, RPMI 8226 (Multiple Myeloma) | p27 | Decreased the amount of ubiquitin protein combined with p27. nih.govresearchgate.net |
| Immunoprecipitation | OM431, MUM2B (Uveal Melanoma) | p27 | Decreased the degradation of p27 by blocking its ubiquitylation. dovepress.com |
Real-time quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing insight into gene expression. thermofisher.comthermofisher.com In the context of SKPin C1 research, RT-qPCR is employed to determine whether the compound's effects on protein levels are due to changes at the transcriptional level.
For instance, RT-qPCR has been used to analyze the expression of Skp2 in various cell lines. Studies comparing uveal melanoma cells to normal pigment cells found that Skp2 was significantly highly expressed at the RNA level in the cancer cells. dovepress.com While much of the research on SKPin C1 focuses on its post-translational effects (i.e., inhibiting protein degradation), RT-qPCR can confirm whether the inhibitor also influences the transcription of Skp2 or its target genes. dovepress.comjove.com Gene expression profiling using such methods can help build a comprehensive picture of the cellular response to SKPin C1 treatment. aai.org
Table 6: Application of Gene Expression Analysis in SKPin C1 Research
| Assay | Cell Line(s) | Gene(s) Analyzed | Research Application |
|---|---|---|---|
| RT-qPCR | OM431, MUM2B (Uveal Melanoma) vs. PIG1 (Normal) | SKP2 | Confirmed significantly higher expression of SKP2 in uveal melanoma cells compared to normal cells. dovepress.com |
| RT-qPCR | Various Normal and Myeloma Tissues | Various Cancer-Testis (CT) genes | Used for validating the expression patterns of potential therapeutic target genes in multiple myeloma. aai.org |
Protein-Protein Interaction and Ubiquitination Assays (e.g., Immunoprecipitation)
In Vivo Experimental Design and Evaluation
In vivo studies are crucial for understanding the physiological effects of SKPin C1 in a whole-organism context. These experiments primarily utilize xenograft tumor models to assess anti-cancer activity, complemented by histopathological analysis to observe tissue-level changes and behavioral assays to evaluate neurological impacts.
Xenograft Tumor Models and Growth Assessment
Xenograft models, which involve transplanting human cells or tissues into immunocompromised animals, are a cornerstone of in vivo research for SKPin C1. biocytogen.com These models allow for the study of human tumor behavior and response to potential therapies in a living system. numberanalytics.com Both cell-derived xenografts (CDX), using established cancer cell lines, and patient-derived xenografts (PDX), using tumor tissue directly from patients, are employed to test the efficacy of anti-cancer compounds. biocytogen.comcrownbio.com
In the context of SKPin C1 research, xenograft models have been instrumental in demonstrating its anti-tumor effects in vivo. Studies have reported that SKPin C1 inhibits the growth of uveal melanoma and lung cancer in such models. frontiersin.orgresearchgate.net The assessment of tumor growth is a key metric in these studies, where changes in tumor volume and weight over time are meticulously recorded to determine the inhibitor's effectiveness. Advanced imaging techniques, such as bioluminescent imaging, can also be used to track tumor progression in real-time. crownbio.com The stability of the PDX model across multiple passages is a critical consideration to ensure experimental consistency. labcorp.com
Table 1: Examples of In Vivo Xenograft Studies with SKPin C1
| Cancer Type | Cell Line/Model | Key Finding |
|---|---|---|
| Uveal Melanoma | Xenograft Model | Inhibition of tumor growth. researchgate.net |
| Lung Cancer | Xenograft Model | Inhibition of tumor growth. frontiersin.orgresearchgate.net |
| Metastatic Melanoma | 501 Mel Cell Lines | Increased p27 protein level and longevity. nih.govselleckchem.com |
| Breast Cancer | MCF-7 Cell Line | Increased G2/M population. selleckchem.com |
| Myeloma | U266 and RPMI 8226 Cells | Inhibition of cell proliferation. frontiersin.orgresearchgate.net |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Murine primary T-ALL cells and human T-ALL cell lines | Inhibition of proliferation. frontiersin.orgresearchgate.net |
Histopathological Analysis of Tissues (e.g., HE Staining)
This analysis allows researchers to observe changes such as necrosis, apoptosis, and alterations in cell proliferation within the tumor tissue, providing tangible evidence of the inhibitor's impact. For instance, in studies of potential cancer therapies, histopathology can reveal the extent of tumor cell death and damage to surrounding healthy tissue. bioflux.com.roplos.org This method is crucial for validating the macroscopic observations of tumor growth inhibition and understanding the cellular mechanisms at play.
Behavioral Assays for Neurological Effects (e.g., TST, FST, SIT)
Beyond its anti-cancer properties, SKPin C1 has also been investigated for its potential neurological effects. To this end, a battery of behavioral assays is employed to assess antidepressant-like activity in mouse models. These tests include:
Tail Suspension Test (TST): This test measures the immobility of a mouse when suspended by its tail, with a reduction in immobility time suggesting an antidepressant effect.
Forced Swim Test (FST): Similar to the TST, the FST assesses the time a mouse spends immobile when placed in an inescapable container of water. A decrease in immobility is indicative of an antidepressant-like response.
Social Interaction Test (SIT): This assay evaluates social behavior by measuring the time a mouse spends interacting with an unfamiliar mouse. An increase in interaction time can suggest anxiolytic and antidepressant effects.
Studies have shown that chronic treatment with SKPin C1 can produce antidepressant-like effects in these behavioral models. medchemexpress.com
Computational and Structural Biology Approaches
Computational methods are integral to the discovery and optimization of small molecule inhibitors like SKPin C1. These in silico techniques offer a rapid and cost-effective way to identify and refine potential drug candidates before they are synthesized and tested in the lab.
Virtual Screening and Molecular Docking
SKPin C1 was initially identified through an in silico virtual ligand screening. frontiersin.orgresearchgate.net This process involves using computer algorithms to screen large databases of chemical compounds to find molecules that are likely to bind to a specific biological target. innovations-report.comresearchgate.net In the case of SKPin C1, the target was the binding pocket between Skp2 and p27. frontiersin.org
Molecular docking , a key component of virtual screening, predicts the preferred orientation of a molecule when bound to a target protein, forming a stable complex. nih.govmdpi.com This technique helps to understand the interactions between the ligand (SKPin C1) and the protein (Skp2) at the atomic level. gigvvy.comnih.gov For example, it was demonstrated that SKPin C1 specifically targets the interface of the Skp2-p27 interaction, thereby blocking the binding between them. frontiersin.org This computational prediction was subsequently validated through experimental assays, confirming that SKPin C1 selectively inhibits the Skp2-mediated degradation of p27. nih.govfocusbiomolecules.com The use of high-performance computing can significantly accelerate the virtual screening process, allowing for the analysis of millions of compounds in a relatively short time. innovations-report.com
Future Directions and Research Perspectives
Elucidating Broader Substrate Specificity
While SKPin C1 was initially identified and is best known for its ability to disrupt the interaction between Skp2 and its primary substrate, p27, the full spectrum of its effects on other Skp2 substrates remains an area of active investigation. frontiersin.orgselleckchem.com The SCF-Skp2 complex targets a diverse array of proteins for degradation, including p21, p57, p130, FOXO1, and others, all of which are crucial regulators of cell cycle arrest, apoptosis, and differentiation. spandidos-publications.comfrontiersin.org
A critical future research direction is to systematically map the broader substrate specificity of SKPin C1. Understanding how SKPin C1 affects the degradation of these other substrates is paramount. For instance, while p27 accumulation is a known consequence of SKPin C1 treatment, its impact on p21, another important cyclin-dependent kinase inhibitor, is also of great interest. medchemexpress.comresearchgate.net The relative effects on these substrates could vary between different cancer types and could explain the cell-type-specific responses observed with SKPin C1, which can induce G1 or G2/M phase arrest depending on the cellular context. selleckchem.com
Furthermore, Skp2's role extends beyond cell cycle control to processes like DNA damage repair and metabolic regulation. For example, Skp2 has been shown to mediate the ubiquitination of proteins involved in DNA repair, such as Nijmegen breakage syndrome protein 1 (NBS1). nih.gov Investigating whether SKPin C1 can modulate these functions by preventing the degradation of non-cell cycle-related substrates could unveil novel therapeutic applications and potential mechanisms of synergy with other cancer treatments like radiation or DNA-damaging agents.
Exploring Combinatorial Therapeutic Strategies
The development of drug resistance is a major hurdle in cancer treatment. nih.gov Skp2 overexpression has been implicated in resistance to various chemotherapeutic agents, including paclitaxel (B517696) and cisplatin. nih.govspandidos-publications.com A significant avenue for future research lies in exploring the potential of SKPin C1 in combinatorial therapeutic strategies to overcome or prevent drug resistance.
Studies have already shown that Skp2 inhibitors can re-sensitize paclitaxel-resistant prostate cancer cells to the drug. spandidos-publications.com This is often achieved by stabilizing p27 levels, which have been found to be decreased in drug-resistant cells. spandidos-publications.com Future investigations should expand on these findings, testing SKPin C1 in combination with a wider range of standard-of-care chemotherapies and targeted agents across different cancer types.
For example, combining SKPin C1 with BRAF inhibitors like vemurafenib (B611658) in melanoma, where Skp2 overexpression is linked to resistance, presents a logical and promising approach. frontiersin.org Similarly, in multiple myeloma, combining SKPin C1 with proteasome inhibitors like bortezomib (B1684674) could offer a synergistic effect, as both agents ultimately impact protein degradation pathways, albeit through different mechanisms. nih.govfrontiersin.org The combination of SKPin C1 with pevonedistat, an inhibitor of neddylation required for SCF E3 ligase activity, has also shown greater growth inhibition than either agent alone in small-cell lung cancer models. aacrjournals.org
| Potential Combination Therapy | Rationale | Cancer Type |
| SKPin C1 + Paclitaxel | Overcome resistance by stabilizing p27. spandidos-publications.com | Prostate Cancer spandidos-publications.com |
| SKPin C1 + Vemurafenib | Target Skp2 overexpression associated with resistance. frontiersin.org | Melanoma frontiersin.org |
| SKPin C1 + Bortezomib | Synergistic targeting of protein degradation pathways. nih.govfrontiersin.org | Multiple Myeloma nih.govfrontiersin.org |
| SKPin C1 + Pevonedistat | Enhanced growth inhibition through dual targeting of the SCF complex. aacrjournals.org | Small-Cell Lung Cancer aacrjournals.org |
| SKPin C1 + Bromocriptine | Sensitize prolactinoma cells to apoptosis. frontiersin.org | Prolactinoma |
| SKPin C1 + Cisplatin | Enhance sensitivity in resistant mantle cell lymphoma. nih.gov | Mantle Cell Lymphoma nih.gov |
Investigating Novel Disease Applications
While the primary focus of Skp2 inhibition has been on cancer, emerging evidence suggests that Skp2 is implicated in a range of other non-malignant diseases. nih.gov This opens up exciting possibilities for repurposing SKPin C1 for novel therapeutic applications.
For instance, Skp2 has been linked to conditions such as chronic kidney disease, pulmonary fibrosis, and even the systemic dysregulation seen in COVID-19 patients. nih.gov The precise roles of Skp2 in the pathophysiology of these diseases are still being elucidated, but they present fertile ground for future research. Investigating the efficacy of SKPin C1 in preclinical models of these conditions could lead to breakthrough treatments for diseases with currently limited therapeutic options.
Furthermore, a study has reported an antidepressant-like effect of SKPin C1 in mouse models, suggesting a potential role in neurological or psychiatric disorders. medchemexpress.com This unexpected finding warrants further investigation to understand the underlying mechanisms, which may involve the regulation of neuronal protein turnover or other unforeseen functions of Skp2 in the central nervous system.
Advanced Mechanistic Elucidation through Omics Technologies
To fully harness the therapeutic potential of SKPin C1, a deeper and more comprehensive understanding of its mechanism of action is required. The advent of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, provides powerful tools for achieving this.
Future research should employ these technologies to obtain a global view of the cellular changes induced by SKPin C1 treatment. Proteomics can be used to identify the full spectrum of proteins whose stability is affected by the inhibitor, confirming known substrates and potentially identifying novel ones. This will provide a more complete picture of the pathways modulated by SKPin C1 beyond the Skp2-p27 axis.
Transcriptomics can reveal how SKPin C1 treatment alters gene expression profiles in cancer cells. This could uncover compensatory mechanisms that cells activate in response to Skp2 inhibition, which could, in turn, suggest new targets for combination therapies. Metabolomics can shed light on how inhibiting Skp2 and stabilizing its substrates, such as the metabolic enzyme IDH1/2, impacts cellular metabolism. nih.gov This could be particularly relevant for targeting the metabolic vulnerabilities of cancer cells.
Development of Next-Generation Skp2 Inhibitors
SKPin C1 represents a first-generation inhibitor, and while it has been an invaluable research tool, there is always room for improvement. The development of next-generation Skp2 inhibitors based on the chemical scaffold of SKPin C1 is a crucial future direction.
Structure-activity relationship (SAR) studies can be conducted to optimize the potency, selectivity, and pharmacokinetic properties of SKPin C1. The goal would be to develop compounds with enhanced efficacy and reduced off-target effects. Computational modeling and in silico screening, the very techniques that led to the discovery of SKPin C1, can be employed to design and identify novel analogues with improved characteristics. nih.govfrontiersin.org
Furthermore, the development of inhibitors that target different aspects of the SCF-Skp2 complex, such as the Skp2-Skp1 interaction or the Skp2-Cks1 interaction, is also a promising strategy. frontiersin.orgmdpi.com Compounds like SZL-P1-41, which disrupts the Skp2-Skp1 interaction, have shown efficacy in some cancer models. frontiersin.orgfrontiersin.org Comparing the effects of these different classes of inhibitors will provide valuable insights into the most effective way to target the Skp2 pathway in different cancer contexts. The ultimate aim is to develop a portfolio of Skp2 inhibitors with diverse mechanisms of action, allowing for a more tailored and personalized approach to cancer therapy.
Q & A
Basic Research Question
- In vitro : 10–50 μM for 48–72 hours in cancer cells (e.g., multiple myeloma U266/RPMI 8226, T-ALL SupT1) .
- In vivo : 20 mg/kg via intraperitoneal injection in murine xenograft models (e.g., UM MUM2B or osteosarcoma) .
- Solubility considerations : Prepare stock solutions in DMSO (25 mg/mL), with working dilutions in culture media to avoid solvent toxicity .
How can researchers validate the specificity of SKPin C1 in targeting Skp2-p27 interactions?
Advanced Research Question
- Genetic knockdown : Compare SKPin C1 effects in Skp2-knockdown vs. wild-type cells (e.g., BGC-823 gastric cancer cells) using shRNA .
- Ubiquitination assays : Measure p27 ubiquitination levels via immunoprecipitation in the presence of proteasome inhibitors (e.g., MG-132) .
- Selectivity profiling : Test SKPin C1 in Skp2-deficient models (e.g., Skp2−/− murine embryonic fibroblasts) to confirm on-target effects .
What advanced techniques are used to study SKPin C1's impact on cell cycle dynamics?
Advanced Research Question
- Live-cell imaging : Track real-time cell cycle progression in SKPin C1-treated organoids .
- RNA-seq/RT-qPCR : Identify downstream transcriptional changes (e.g., cyclin A suppression) .
- Kinase activity assays : Monitor CDK2/cyclin E activity to link p27 accumulation to G1 arrest .
How do researchers address discrepancies in SKPin C1's effects across different cancer models?
Advanced Research Question
- Context-dependent Skp2 expression : Compare Skp2/p27 baseline levels in resistant vs. sensitive models (e.g., high Skp2 in UM vs. lower levels in normal cells) .
- Compensatory pathways : Investigate alternative E3 ligases (e.g., Cdc20) or post-translational modifications (e.g., phosphorylation) that may bypass Skp2 inhibition .
- Species-specific differences : Validate findings in primary patient-derived xenografts (PDXs) alongside cell lines .
What are the considerations for combining SKPin C1 with other therapeutic agents?
Advanced Research Question
- Synergy with neddylation inhibitors : Co-administer with MLN4924 to block SCF complex activation, enhancing p27 stabilization .
- Chemotherapy adjuvants : Test with DNA-damaging agents (e.g., cisplatin) in Skp2-overexpressing cancers (e.g., lung or retinoblastoma) .
- Dose optimization : Use Chou-Talalay analysis to identify non-antagonistic combinations and mitigate toxicity .
What are the challenges in translating SKPin C1 findings from preclinical models to clinical applications?
Advanced Research Question
- Pharmacokinetics : Address poor bioavailability using nanoparticle delivery systems or prodrug formulations .
- Tumor heterogeneity : Evaluate efficacy in in situ models (e.g., patient-derived organoids) to mimic clinical diversity .
- Off-target effects : Monitor non-Skp2 targets (e.g., Cks2 or F-box proteins) via proteome-wide profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
